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Compound of Interest

Compound Name: 1,2-Bis(3-chlorophenyl)disulfane

Cat. No.: B034702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Bis(3-chlorophenyl)disulfane, a compound of interest in various chemical and
pharmaceutical research fields. This document presents available experimental and predicted
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2-Bis(3-
chlorophenyl)disulfane. It is important to note that while the 13C NMR data is experimentally
derived, the 'H NMR, IR, and MS data are predicted based on established principles of
spectroscopy and data from analogous compounds, in the absence of publicly available
experimental spectra for this specific isomer.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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1H NMR (Predicted)

13C NMR (Experimental)

Chemical Shift (ppm)

Chemical Shift (ppm)

~7.5 (m, 2H) 138.5
~7.4 (m, 4H) 134.8
~7.3 (m, 2H) 130.5
127.8
127.0
125.9

Predicted *H NMR chemical shifts are estimations based on the analysis of similar aromatic

compounds.[1][2][3] Experimental 13C NMR data was obtained from SpectraBase.[4]

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Frequency (cm™?) Intensity Assignment

3100-3000 Weak-Medium C-H stretch (aromatic)
1580-1560 Medium C=C stretch (aromatic ring)
1470-1450 Medium C=C stretch (aromatic ring)
1100-1000 Strong C-Cl stretch

800-750 Strong C-H out-of-plane bend
550-450 Weak-Medium S-S stretch

Predicted IR frequencies are based on characteristic absorption bands for aromatic

compounds and functional groups.[5]

Table 3: Mass Spectrometry (MS) Data (Predicted)
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m/z Relative Intensity (%) Assignment

[M]* (Molecular ion with

286/288/290 High ] ]
isotopic pattern for 2 Cl atoms)
[CeH4CIS]* (Chlorophenylthio
143/145 Moderate ) )
radical cation)
108 Moderate [CeHaS]*
77 Low [CeHs]*

Predicted mass spectrometry fragmentation is based on typical fragmentation patterns of
aromatic disulfides.[6][7][8][9][10]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These
protocols are generalized for the analysis of solid aromatic sulfur compounds like 1,2-Bis(3-
chlorophenyl)disulfane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

1,2-Bis(3-chlorophenyl)disulfane (5-20 mg for *H, 20-50 mg for 13C)

Deuterated solvent (e.g., CDClz, DMSO-de)[11][12][13]

5 mm NMR tubes[14]

Pipettes and vials

Vortex mixer or sonicator

Procedure:
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» Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7
mL of a suitable deuterated solvent in a clean, dry vial.[13] Ensure complete dissolution by
vortexing or gentle sonication.

« Filtration: To remove any particulate matter that could affect spectral quality, filter the solution
through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR
tube.[14]

o Sample Loading: The final volume in the NMR tube should be sufficient to cover the
detection coils of the spectrometer, typically a height of 4-5 cm.

o Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H spectrum. Typical parameters for a 400 MHz spectrometer include a 30-
degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

o Acquire the 13C spectrum. Due to the lower natural abundance and gyromagnetic ratio of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.[2][15]

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify functional groups present in the molecule.

Materials:

e 1,2-Bis(3-chlorophenyl)disulfane (1-2 mg)

e Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)[16][17]

e Agate mortar and pestle[16]
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o Pellet press and die[18]
e FTIR spectrometer
Procedure:

e Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of dry
KBr powder. The mixture should be a fine, homogeneous powder.[16][19][20]

o Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) for
several minutes to form a transparent or translucent pellet.[17][18][20]

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Record the sample spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (MS) - Gas Chromatography-Mass
Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:

e 1,2-Bis(3-chlorophenyl)disulfane

 Volatile organic solvent (e.g., dichloromethane, hexane)

e GC-MS instrument with an electron ionization (EI) source

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent.
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e GC Separation: Inject a small volume (e.g., 1 pL) of the solution into the GC. The GC column
and temperature program should be optimized to achieve good separation and peak shape
for the analyte. A typical starting point for an aromatic disulfide might be:

o Column: A non-polar or medium-polarity column (e.g., DB-5ms).
o Injector Temperature: 250 °C.

o Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then
ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[21]

e MS Detection:
o The eluent from the GC column is directed into the El source of the mass spectrometer.
o A standard electron energy of 70 eV is used for ionization.[22]

o The mass analyzer scans a range of m/z values (e.g., 40-500 amu) to detect the
molecular ion and its fragments.[21]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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GC-MS Workflow
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Y
Y
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Y

NMR Spectroscopy Workflow
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—— —— ——
(Dissolution & Filtration) (Lock, Shim, Acquire) (Fourier Transform, Phasing) (Peak Integration, Chemical Shift)

Click to download full resolution via product page
Caption: General workflows for NMR, IR, and GC-MS spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 1,2-
Bis(3-chlorophenyl)disulfane. For definitive structural confirmation, it is recommended that
researchers acquire experimental data for their specific samples and utilize the protocols herein
as a starting point for method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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